molecular formula C22H22ClN3OS B2749625 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine CAS No. 338961-71-0

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine

Cat. No.: B2749625
CAS No.: 338961-71-0
M. Wt: 411.95
InChI Key: BIXCEWYWIKYWPG-UHFFFAOYSA-N
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Description

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine is a pyrimidine derivative featuring a morpholine ring at position 4, a phenyl group at position 2, and a (4-chlorobenzyl)sulfanylmethyl substituent at position 5. The morpholine group enhances solubility, while the chloroaromatic substituents contribute to lipophilicity and target binding .

Properties

IUPAC Name

4-[6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS/c23-19-8-6-17(7-9-19)15-28-16-20-14-21(26-10-12-27-13-11-26)25-22(24-20)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCEWYWIKYWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes the following steps:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate aldehydes and amines to form the pyrimidine ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrimidine core.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the field of oncology. Its structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Anticancer Activity

The compound has demonstrated significant cytotoxicity against various cancer cell lines. Studies have shown its effectiveness against:

  • HeLa Cells : Exhibiting selective cytotoxicity while remaining non-toxic to normal cells such as HUVEC (Human Umbilical Vein Endothelial Cells) and CFPAC (Pancreatic Cancer Cells) .
  • Mechanism of Action : The presence of the hydroxymethyl group enhances its biological activity, potentially through apoptosis induction in cancer cells .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including:

  • Carbonic Anhydrase : Important for maintaining pH and fluid balance in tissues.
  • Urease : Inhibition can lead to antibacterial effects, particularly against urease-producing bacteria .

Research Applications

The applications of this compound extend beyond anticancer properties, encompassing various research areas:

Medicinal Chemistry

The synthesis of derivatives from this compound has been explored for their potential as novel therapeutic agents. For instance:

  • Derivatives have been synthesized that exhibit selective weak cytotoxicity against specific cancer cell lines while showing minimal effects on normal cells .

Drug Development

Due to its diverse biological activities, the compound serves as a lead candidate for drug development targeting:

  • Antiviral Agents : Preliminary studies suggest potential effectiveness against viral infections through inhibition of viral replication processes .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Cytotoxicity Studies

A detailed study assessed the cytotoxic effects of 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine on various human cancer cell lines:

  • The results indicated that the compound exhibited significant cytotoxicity towards HeLa and K563 cell lines with an IC50 value that supports further exploration in clinical settings .

Enzyme Inhibition Studies

In vitro studies demonstrated that derivatives of this compound effectively inhibit acetylcholinesterase and urease:

  • The most potent derivatives showed IC50 values lower than those of standard inhibitors, suggesting their potential as drug candidates for treating conditions involving these enzymes .

Mechanism of Action

The mechanism of action of 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Pyrimidine Derivatives
Compound Name (CAS) Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine C₂₂H₂₁ClN₃OS - 4-Morpholine (4) 398.9 Reference compound
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine C₁₆H₁₇Cl₂N₃OS - 2,4-Dichlorobenzyl (2)
- Methyl (6)
370.29 Dichloro substitution enhances lipophilicity; methyl at C6 reduces steric bulk
4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine C₂₁H₂₀ClN₃O₂S - Sulfinyl (SO) at C6
- 4-Chlorophenyl (vs. benzyl)
413.92 Sulfinyl group increases polarity and hydrogen-bonding capacity
4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine C₂₀H₁₉ClN₄OS - 2-Pyridinyl (2)
- 4-Chlorophenylsulfanylmethyl (6)
398.9 Pyridinyl substituent introduces basicity; alters π-π stacking
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine C₂₃H₁₈Cl₂N₄S₂ - 2-Pyridinyl (2)
- Dual sulfanyl groups (C4, C6)
476.4 Additional sulfanyl group may enhance disulfide-mediated interactions

Key Findings from Structural Comparisons

Impact of Chloro-Substituents: The dichlorobenzyl variant (C₁₆H₁₇Cl₂N₃OS) exhibits higher lipophilicity (ClogP ~3.8 vs. Mono-chloro derivatives (e.g., target compound) balance lipophilicity and solubility, making them more suitable for oral bioavailability .

Role of Sulfur Oxidation State :

  • Sulfinyl (SO) derivatives (e.g., CAS 306980-67-6) show increased polarity (PSA ~95 Ų vs. ~65 Ų for sulfanyl analogues), which may reduce blood-brain barrier penetration but improve target specificity in polar environments .

Substituent Position and Aromaticity :

  • Replacement of phenyl (target compound) with pyridinyl (e.g., CAS 477866-88-9) introduces a nitrogen atom, altering electronic effects and enabling hydrogen bonding with biological targets (e.g., kinases) .

Morpholine vs. Non-Morpholine Analogues: Morpholine-containing compounds generally exhibit higher solubility (e.g., ~2.5 mg/mL in PBS) compared to non-morpholine analogues (e.g., thiomethyl derivatives with solubility <1 mg/mL) .

Biological Activity

The compound 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H22ClN3S
  • Molecular Weight : 369.9 g/mol

The core structure consists of a pyrimidine ring substituted with a chlorobenzyl sulfanyl group and a morpholine moiety, which contributes to its biological activity.

Antiplatelet Activity

A study focused on the synthesis of similar pyrimidine derivatives indicated that compounds with sulfanyl substituents exhibited notable antiplatelet activity. The introduction of the sulfanyl group enhances interaction with biological targets, potentially inhibiting platelet aggregation, which is crucial in preventing thrombotic disorders .

Anticancer Activity

Research has shown that pyrimidine derivatives often possess significant anticancer properties. For instance, derivatives similar to the compound have been evaluated for their antiproliferative effects on various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell growth effectively, with IC50 values in the nanomolar range against multiple cancer types, including breast and colon cancer .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies suggest that pyrimidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases including Alzheimer's and infections caused by urease-producing bacteria . The binding affinity to bovine serum albumin (BSA) further supports its therapeutic potential by enhancing bioavailability and stability in biological systems.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the morpholine and pyrimidine rings can significantly influence potency and selectivity. For instance, variations in substituents on the phenyl groups or alterations in the length of alkyl chains attached to the sulfanyl group have been shown to affect both antiplatelet and anticancer activities .

Modification Effect on Activity
Increased alkyl chain lengthEnhanced antiplatelet activity
Different halogen substituentsVariable anticancer efficacy
Morpholine ring alterationsChanges in enzyme inhibition profiles

Case Study 1: Antiplatelet Evaluation

In a study evaluating the antiplatelet effects of synthesized pyrimidine derivatives, it was found that compounds with specific sulfanyl modifications significantly reduced platelet aggregation in vitro. The mechanism was attributed to inhibition of thromboxane A2 synthesis, a key mediator in platelet activation .

Case Study 2: Anticancer Efficacy

Another investigation assessed the antiproliferative effects of similar compounds on human cancer cell lines. Results indicated that certain derivatives could induce apoptosis through caspase activation pathways, demonstrating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Condensation of a substituted pyrimidine core (e.g., 2-phenyl-4-morpholinopyrimidine) with a sulfanyl-containing intermediate (e.g., (4-chlorobenzyl)thiol) under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Functionalization of the pyrimidine ring at the 6-position via nucleophilic substitution or cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance regioselectivity .
  • Characterization : Confirm intermediates using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical validation .

Q. How can the molecular conformation and supramolecular interactions of this compound be analyzed?

  • Methodology :

  • X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., morpholine, chlorobenzyl groups). For example, angles between the pyrimidine and phenyl rings typically range from 10–15° .
  • Hydrogen bonding : Identify intramolecular interactions (e.g., N–H⋯N bonds) and intermolecular C–H⋯π or C–H⋯O interactions using crystallographic data .
  • Computational modeling : Density Functional Theory (DFT) can predict bond lengths and angles, validated against experimental data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanyl-methyl substitution step?

  • Variables to test :

  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to assess nucleophilicity of the sulfanyl group .
  • Catalyst selection : Screen Pd/C, CuI, or ligand-free conditions to minimize side reactions .
  • Temperature : Elevated temperatures (80–100°C) may accelerate substitution but risk decomposition. Monitor via TLC or HPLC .
    • Contradictions : reports higher yields with LiOH in ethanol, while suggests NaH in DMF. Reconcile by testing base-solvent combinations .

Q. How can contradictory bioactivity data for pyrimidine-morpholine derivatives be resolved?

  • Potential factors :

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dechlorinated analogs) that may skew biological assays .
  • Assay conditions : Validate activity across multiple cell lines or enzyme isoforms. For example, notes antifungal activity varies with substituent stereochemistry .
  • Solubility : Poor aqueous solubility may reduce apparent potency. Use co-solvents (e.g., DMSO:PBS) or formulate as nanoparticles .

Q. What computational strategies are suitable for predicting the binding affinity of this compound to kinase targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., CDK or EGFR kinases).
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Focus on sulfanyl and morpholine groups as hydrogen bond donors/acceptors .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity from literature analogs .

Q. What experimental evidence supports the regioselectivity of sulfanyl group incorporation in the pyrimidine ring?

  • Key findings :

  • Steric effects : Bulky substituents at the 2-phenyl group direct sulfanyl-methyl addition to the 6-position .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl on benzyl) enhance electrophilicity at the pyrimidine C6 position, favoring nucleophilic attack .
  • Isotopic labeling : Use ³⁵S-labeled (4-chlorobenzyl)thiol to track incorporation efficiency via autoradiography .

Q. How can stability studies address degradation pathways under physiological conditions?

  • Methods :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .
  • Light sensitivity : Store in amber vials and assess photodegradation under UV/Vis light (300–800 nm) .
  • Thermal stability : Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C typical for aryl pyrimidines) .

Q. What structure-activity relationship (SAR) trends are observed for analogs with modified sulfanyl or morpholine groups?

  • Observations :

  • Sulfanyl group : Replacement with sulfonyl reduces activity ( ), while methylthio enhances lipophilicity and membrane permeability .
  • Morpholine substitution : N-methylation of morpholine decreases solubility but improves metabolic stability in hepatic microsomal assays .
  • Chlorophenyl position : Para-substitution (vs. meta) on the benzyl group increases target affinity due to improved π-π stacking .

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